
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide, also known as TAK-659, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells and other immune cells.
作用机制
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the development and function of B cells, which are a type of immune cell that plays a critical role in the adaptive immune response. By inhibiting BTK, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide can reduce the activation and proliferation of B cells, leading to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been shown to reduce the levels of autoantibodies and inflammatory cytokines, as well as inhibit the proliferation of B cells. 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has several advantages for lab experiments, including its selectivity for BTK and its favorable pharmacokinetic profile. However, there are also some limitations to using 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in lab experiments. For example, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide may not be effective in all types of autoimmune or inflammatory diseases, and its efficacy may vary depending on the specific disease model and experimental conditions.
未来方向
There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide. One potential direction is to explore the use of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in combination with other therapies, such as immunomodulatory agents or chemotherapy, to enhance its therapeutic effects. Another direction is to investigate the use of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in other types of autoimmune and inflammatory diseases, such as psoriasis or inflammatory bowel disease. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide in clinical trials.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves several steps, starting with the preparation of 2-(4-chlorophenoxy)acetamide. This is followed by the reaction of 2-(4-chlorophenoxy)acetamide with 1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid, which results in the formation of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide. The synthesis of 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been optimized to improve yields and purity, and it has been reported in several scientific publications.
科学研究应用
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. As a selective inhibitor of BTK, 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has been studied for its ability to treat various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has also been studied for its potential to treat certain types of cancer, such as lymphoma and leukemia.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-11-1-3-13(4-2-11)21-10-14(20)18-12-5-7-19(9-12)15-17-6-8-22-15/h1-4,6,8,12H,5,7,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSUYSBZPDENHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=C(C=C2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2848597.png)
![2-Cyano-N-furan-2-ylmethyl-3-[1-(4-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-acrylamide](/img/structure/B2848599.png)
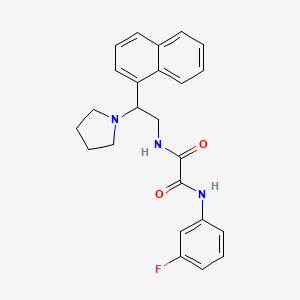
![5-(4-fluorophenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2848601.png)
![4-(4-Methyl-2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2848603.png)

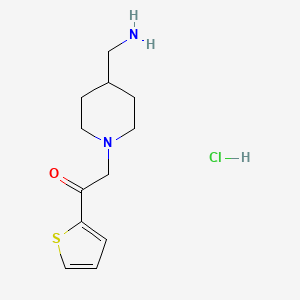
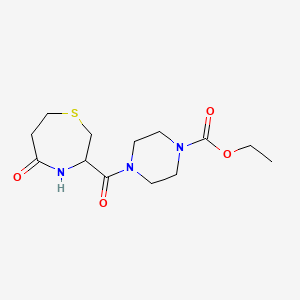
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848608.png)
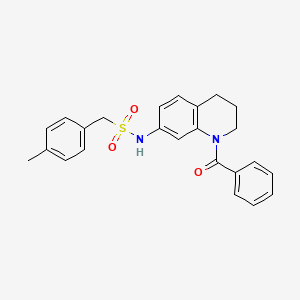
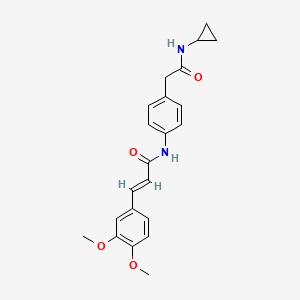
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)
![1-Acetyl-3-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2848613.png)
![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2848617.png)